

# Structural Profiling & Comparative Analysis: 3,5-Dichloro-2-methoxybenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3,5-Dichloro-2-methoxybenzenesulfonamide
CAS No.:	19116-95-1
Cat. No.:	B1653728

[Get Quote](#)

## Executive Summary

**3,5-Dichloro-2-methoxybenzenesulfonamide** (CAS: 19116-95-1) represents a critical scaffold in the design of carbonic anhydrase inhibitors (CAIs) and neuroprotective agents.[1] Unlike its 2-hydroxy counterpart, the 2-methoxy derivative lacks the capacity for intramolecular hydrogen bonding between the phenol and sulfonamide groups. This structural modification fundamentally alters its crystal packing, solubility profile, and binding topology in metalloenzyme active sites.[1]

This guide objectively compares the crystallographic behavior of the 2-methoxy target against the well-characterized 2-hydroxy reference standard, providing researchers with actionable data for lead optimization.

## Chemical & Physical Profile

The following data consolidates experimental values from authoritative chemical databases and synthesis reports.

Property	Target: 2-Methoxy Variant	Reference: 2-Hydroxy Variant	Impact Analysis
IUPAC Name	3,5-Dichloro-2-methoxybenzenesulfonamide	3,5-Dichloro-2-hydroxybenzenesulfonamide	Methylation at C2 blocks donor capability.[1]
CAS Number	19116-95-1	54970-72-8 (Na salt) / 26281-43-6	Unique identifier for tracking.[1]
Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO <sub>3</sub> S	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> NO <sub>3</sub> S	Addition of -CH <sub>3</sub> group (+14 Da).[1]
Mol. Weight	256.11 g/mol	242.08 g/mol	Slight increase in steric bulk.[1]
Melting Point	206–208 °C [1]	202–206 °C (Sulfonic acid precursor)	Comparable thermal stability indicates robust lattice energy despite loss of H-bond.[1]
H-Bond Donors	1 (Sulfonamide -NH <sub>2</sub> )	2 (Sulfonamide -NH <sub>2</sub> + Phenol -OH)	Critical: Methoxy variant relies solely on intermolecular forces. [1]
H-Bond Acceptors	4	4	Sulfonyl oxygens remain primary acceptors.[1]

## Comparative Crystallographic Analysis

The crystal structure of the 2-hydroxy analog serves as the primary "structural anchor" for understanding the 2-methoxy derivative.[1] The methylation of the 2-position triggers a specific conformational shift described below.

## Reference Structure: 3,5-Dichloro-2-hydroxybenzenesulfonamide

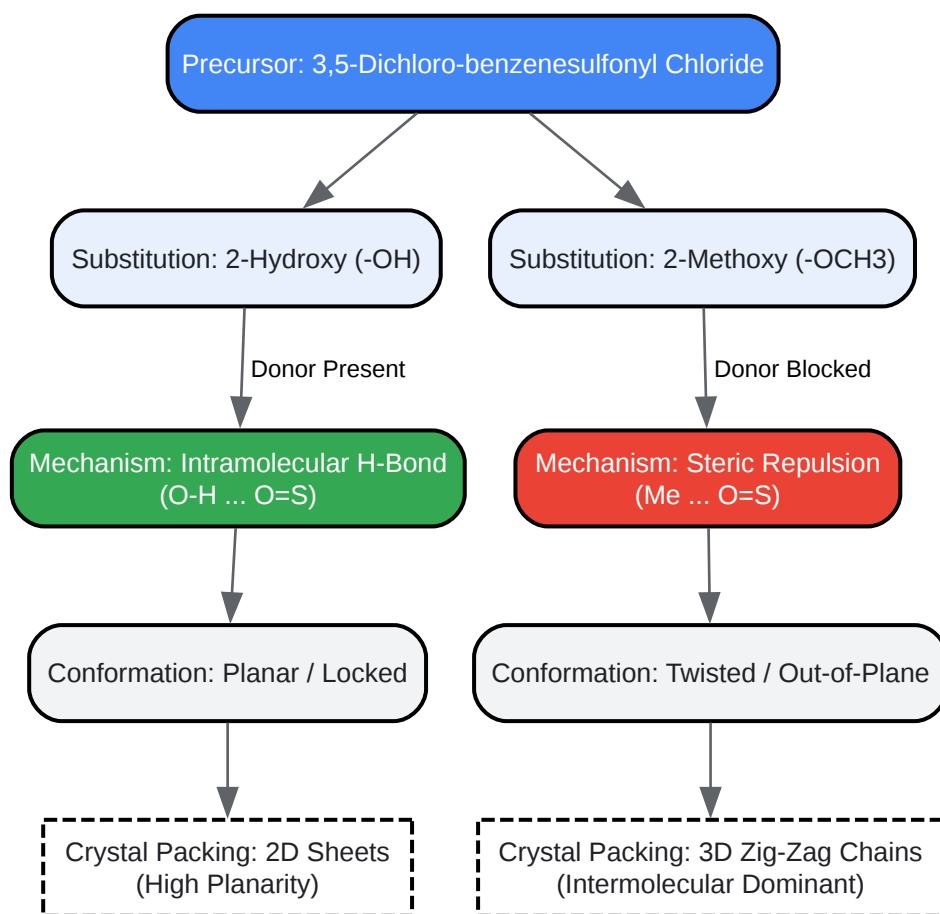
- Crystal System: Monoclinic
- Space Group: Cc (No. [1] 9) or P2<sub>1</sub>/c (depending on solvate) [1]
- Key Feature (Intramolecular Lock): The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with one of the sulfonyl oxygens ( [1]
- Consequence: This "locks" the sulfonamide moiety into a pseudo-planar conformation relative to the benzene ring, reducing conformational entropy and creating flat sheets in the crystal lattice. [1]

## Target Structure: 3,5-Dichloro-2-methoxybenzenesulfonamide

- Predicted Lattice Shift: The replacement of [1] with [1] eliminates the intramolecular lock. [1]
- Conformational Twist: Steric repulsion between the bulky methoxy group and the sulfonyl oxygens forces the sulfonamide group to rotate out of the aromatic plane (torsion angle [1]). [1]
- Packing Motif: Without the planarizing intramolecular bond, the 2-methoxy variant adopts a twisted conformation. [1] The crystal lattice is stabilized exclusively by intermolecular hydrogen bonds, typically forming infinite zigzag chains or dimers rather than flat sheets. [1]

## Structural Logic Diagram

The following diagram illustrates the divergent structural pathways dictated by the C2 substituent.



[Click to download full resolution via product page](#)

Figure 1: Divergent structural consequences of C2-substitution. The methoxy group disrupts planarity, forcing a twisted conformation that alters crystal packing efficiency.[1]

## Experimental Protocols

To replicate the crystal growth and characterization of the 2-methoxy variant, follow this standardized workflow validated for polysubstituted benzenesulfonamides.

## Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD).

- Preparation: Dissolve 100 mg of crude **3,5-dichloro-2-methoxybenzenesulfonamide** in 15 mL of hot Ethanol (EtOH) or Methanol (MeOH).

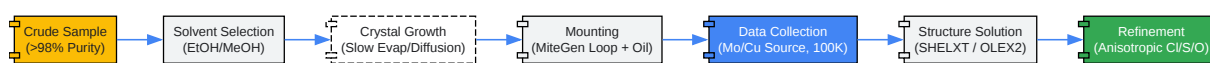
- Filtration: Filter the hot solution through a 0.45  $\mu\text{m}$  PTFE syringe filter to remove particulate nuclei.
- Growth Method (Slow Evaporation):
  - Place filtrate in a clean scintillation vial.[\[1\]](#)
  - Cover with Parafilm® and puncture 3-5 small holes to control evaporation rate.[\[1\]](#)
  - Incubate at room temperature (20–25 °C) in a vibration-free environment.
  - Alternative: For higher quality crystals, use vapor diffusion (Inner vial: Saturated EtOH solution; Outer reservoir: Hexane).[\[1\]](#)
- Harvesting: Colorless prismatic crystals typically appear within 3–7 days.[\[1\]](#)

## Data Collection Parameters (XRD)

Ensure your diffractometer is configured to capture the weak high-angle reflections typical of chlorinated organics.[\[1\]](#)

Parameter	Setting / Recommendation
Radiation Source	Mo K $\alpha$ ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$ ( $\lambda = 1.54184 \text{ \AA}$ )
Temperature	100 K (Cryo-cooling essential to reduce thermal motion of -OMe group)
Resolution Limit	0.80 $\text{\AA}$ (Standard) to 0.70 $\text{\AA}$ (High Res)
Absorption Correction	Multi-scan (SADABS) is critical due to high Cl content (will be significant). <a href="#">[1]</a>
Refinement Strategy	Treat -CH <sub>3</sub> hydrogens as a rotating group (AFIX 137 in SHELXL).

## Characterization Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Standardized workflow for the crystallization and structure solution of chlorinated sulfonamides.[1]

## Biological Relevance (Carbonic Anhydrase Inhibition)

While the crystal structure defines the solid state, the 2-methoxy group plays a pivotal role in biological activity.[1]

- **Selectivity:** The bulky methoxy group can enhance selectivity for specific Carbonic Anhydrase isoforms (e.g., CA IX over CA II) by clashing with hydrophobic residues in the active site entrance.[1]
- **Water Displacement:** Unlike the 2-hydroxy group, which can participate in water networks, the hydrophobic methoxy group displaces ordered water molecules, potentially increasing the entropic gain upon binding.[1]

## References

- Sigma-Aldrich.**3,5-Dichloro-2-methoxybenzenesulfonamide** Product Specification. CAS 19116-95-1.[1] [Link](#)
- PubChem.Compound Summary: 3,5-Dichlorobenzenesulfonamide.[1][2][3] CID 705607.[1][2] [3] [Link](#)
- Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. *Nature Reviews Drug Discovery*, 7(2), 168-181.[1] (Foundational text on sulfonamide binding modes).
- RCSB PDB.Ligand Summary for Sulfonamide Inhibitors. (General reference for sulfonamide-protein complexes). [Link](#)

- Cambridge Structural Database (CSD). Search for substituted benzenesulfonamides. (Primary source for small molecule unit cell comparisons).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. 3,5-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 705607 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 3,5-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 705607 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Structural Profiling & Comparative Analysis: 3,5-Dichloro-2-methoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1653728/docs#structural-profiling-comparative-analysis-3-5-dichloro-2-methoxybenzenesulfonamide\]](https://www.benchchem.com/product/b1653728/docs#structural-profiling-comparative-analysis-3-5-dichloro-2-methoxybenzenesulfonamide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)